An In-depth Technical Guide to 2-Fluorophenyl cyclohexyl ketone (CAS 106795-65-7)
An In-depth Technical Guide to 2-Fluorophenyl cyclohexyl ketone (CAS 106795-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-Fluorophenyl cyclohexyl ketone (CAS 106795-65-7), a fluorinated aryl ketone of significant interest as a chemical intermediate. While specific literature on this exact molecule is limited, this guide synthesizes information from analogous compounds and established chemical principles to detail its synthesis, characterization, and potential applications. The primary synthetic route, Friedel-Crafts acylation, is discussed in depth, including its mechanism and the inherent challenges of regioselectivity due to the fluorine substituent. Predicted analytical and spectroscopic characteristics are provided to aid in its identification and quality control. The principal value of this ketone lies in its role as a precursor for the synthesis of more complex molecules, particularly within the arylcyclohexylamine class, which are actively investigated in medicinal chemistry and for their psychoactive properties. This guide serves as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery workflows.
Part 1: Chemical Identity and Physicochemical Properties
2-Fluorophenyl cyclohexyl ketone, also known by its IUPAC name cyclohexyl(2-fluorophenyl)methanone, is an aromatic ketone characterized by a cyclohexyl group and a 2-fluorophenyl group attached to a carbonyl carbon. The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, which has direct consequences on the molecule's reactivity and its utility as a synthetic building block.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 106795-65-7 |
| IUPAC Name | cyclohexyl(2-fluorophenyl)methanone |
| Molecular Formula | C₁₃H₁₅FO |
| Molecular Weight | 206.26 g/mol [1] |
| SMILES String | O=C(C1CCCCC1)C2=CC=CC=C2F |
| InChI Key | FAKDAIXYQPRGSL-UHFFFAOYSA-N |
While experimentally determined data for this specific compound are not widely published, its properties can be estimated based on its structure and data from close analogs like 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7)[2].
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Notes |
|---|---|---|
| Physical Form | Colorless to pale yellow liquid or low-melting solid | Based on common aryl ketones of similar molecular weight. |
| Boiling Point | > 280 °C at 760 mmHg | Expected to be slightly higher than the cyclopentyl analog (275.8 °C) due to increased molecular weight.[2] |
| Density | ~1.1 g/cm³ | Similar to the cyclopentyl analog (1.131 g/cm³).[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for non-polar organic compounds of this type. |
Part 2: Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing 2-Fluorophenyl cyclohexyl ketone is the Friedel-Crafts acylation. This classic reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[3][4]
Core Synthesis: Friedel-Crafts Acylation
The reaction proceeds by treating fluorobenzene with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).
Mechanism & Causality:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the cyclohexanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is critical as it generates the potent electrophile required for the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity Challenge: The fluorine atom on the benzene ring is an electron-withdrawing but ortho, para-directing substituent for electrophilic substitution.[5] This means the incoming acylium ion will preferentially add to the positions ortho (C2) and para (C4) to the fluorine. Consequently, the direct acylation of fluorobenzene will inevitably yield a mixture of 2-fluoro (ortho) and 4-fluoro (para) isomers, with the para isomer often being the major product due to reduced steric hindrance. The synthesis of the target ortho-isomer therefore necessitates a robust purification strategy, such as fractional distillation or column chromatography, to isolate it from the para-isomer.
-
Rearomatization: The AlCl₄⁻ anion, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.
-
Product-Catalyst Complex: The ketone product, being a Lewis base, readily forms a stable complex with the AlCl₃ catalyst.[6] This prevents the catalyst from turning over. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous workup.[3]
Caption: Workflow for the Friedel-Crafts synthesis of 2-Fluorophenyl cyclohexyl ketone.
Protocol: Laboratory-Scale Synthesis
This protocol is a representative example based on established procedures and should be adapted and optimized.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Charging: The flask is charged with anhydrous aluminum trichloride (1.1 eq.) and a suitable anhydrous solvent, such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
-
Acyl Chloride Addition: A solution of cyclohexanecarbonyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension via the dropping funnel. The mixture is stirred for 15-20 minutes to allow for pre-complexation.
-
Fluorobenzene Addition: Fluorobenzene (1.2 eq.) is added dropwise to the reaction mixture, maintaining the temperature at 0°C. The choice to add the arene last minimizes side reactions.
-
Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex. The mixture is stirred until all solids dissolve.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product (a mixture of ortho and para isomers).
-
Final Purification: The pure 2-Fluorophenyl cyclohexyl ketone is isolated from the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Part 3: Spectroscopic and Analytical Characterization
The identity and purity of 2-Fluorophenyl cyclohexyl ketone are confirmed using standard spectroscopic methods. The following table outlines the expected characteristic signals based on its chemical structure.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~7.8-7.9 ppm (m, 1H): Aromatic proton ortho to the carbonyl group. ~7.1-7.6 ppm (m, 3H): Remaining aromatic protons. ~3.2-3.4 ppm (m, 1H): Methine proton on the cyclohexyl ring alpha to the carbonyl. ~1.2-1.9 ppm (m, 10H): Remaining aliphatic protons of the cyclohexyl ring. |
| ¹³C NMR | ~200-205 ppm: Carbonyl carbon (C=O). ~160-165 ppm (d, J≈250 Hz): Aromatic carbon directly bonded to fluorine (C-F). ~124-135 ppm: Remaining four aromatic carbons. ~45-50 ppm: Methine carbon on the cyclohexyl ring alpha to the carbonyl. ~25-30 ppm: Remaining five cyclohexyl carbons. |
| FT-IR | ~1685 cm⁻¹: Strong, sharp absorption corresponding to the C=O (aryl ketone) stretch. ~1220 cm⁻¹: Strong absorption for the C-F stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the cyclohexyl group. ~3050-3100 cm⁻¹: Aromatic C-H stretching. |
| Mass Spec (EI) | m/z 206: Molecular ion (M⁺). m/z 123: Fragment corresponding to [F-C₆H₄-CO]⁺ (loss of cyclohexyl radical). m/z 95: Fragment corresponding to [F-C₆H₄]⁺ (loss of cyclohexylcarbonyl radical). |
Part 4: Applications in Research and Drug Development
2-Fluorophenyl cyclohexyl ketone is not typically an end-product but rather a valuable intermediate. Its structure is a key pharmacophore in certain classes of bioactive molecules.
Role as a Precursor
The primary application of this ketone is as a precursor in the synthesis of arylcyclohexylamines. This class of compounds has been extensively explored for its effects on the central nervous system, with ketamine being the most famous example. The cyclopentyl analog, 2-Fluorophenyl cyclopentyl ketone, is a known and regulated precursor for the synthesis of fluoroketamine, a ketamine derivative.[7][8][9] By logical extension, the cyclohexyl ketone is a direct precursor to analogous arylcyclohexylamine structures that are of interest to medicinal chemists and forensic researchers.
The synthesis typically proceeds via an alpha-bromination of the ketone, followed by reaction with an amine (e.g., methylamine) and subsequent rearrangement to form the final arylcyclohexylamine skeleton.[10][11]
Caption: Logical role of 2-Fluorophenyl cyclohexyl ketone as a synthetic precursor.
Significance in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a common strategy in modern drug development.[12] The C-F bond is highly stable, and the fluorine atom can alter a molecule's:
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Binding Affinity: Through favorable electronic interactions with protein targets.
-
Lipophilicity and Bioavailability: Modulating the molecule's ability to cross biological membranes.
Therefore, 2-Fluorophenyl cyclohexyl ketone provides a readily available scaffold containing a fluorinated aryl motif, making it a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.[13][14] These libraries can be tested against various biological targets in areas like oncology, neuroscience, and infectious diseases.[15][16]
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Fluorophenyl cyclohexyl ketone is not widely available, data from the closely related 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7) can be used for preliminary hazard assessment.[17]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Taylor & Francis Group. (2016, January 18). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Figshare. [Link]
-
Moghimi, A., Rahmani, S., & Sadeghzadeh, M. (2014, April 18). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Semantic Scholar. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Request PDF. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Google Cloud. (2020, August 24). Friedel–Crafts reaction.
-
LookChem. Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE. [Link]
-
PMC. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
- Google Patents. Friedel-crafts ketone synthesis - US3145216A.
-
Appretech Scientific Limited. cyclohexyl(2-fluorophenyl)methanone. [Link]
-
Wilding, J. L., & Bodmer, W. F. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377–2384. [Link]
-
PMC. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]
-
Technology Networks. (2024, April 5). “Click” Chemistry Helps To Create Over 150 Potential Drug Compounds. [Link]
-
Jauslin, T. N., Wicha, S. G., & Kloft, C. (2013). Applications of pharmacometrics in the clinical development and pharmacotherapy of anti-infectives. Clinical pharmacology and therapeutics, 93(3), 296–305. [Link]
-
Acros Pharmatech. cyclohexyl-(2-fluorophenyl)methanone. [Link]
-
Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. lookchem.com [lookchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactives | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- 15. Cancer cell lines for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of pharmacometrics in the clinical development and pharmacotherapy of anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Fluorophenyl cyclopentyl ketone | 111982-45-7 [sigmaaldrich.com]
